3-(2-aminoethyl)-1H-indol-7-ol

Description

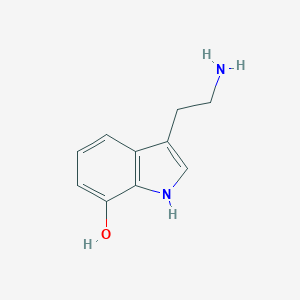

Structure

2D Structure

3D Structure

Properties

CAS No. |

15700-23-9 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indol-7-ol |

InChI |

InChI=1S/C10H12N2O/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13/h1-3,6,12-13H,4-5,11H2 |

InChI Key |

RETCYVKOCFWWTL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)NC=C2CCN |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CCN |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of 3 2 Aminoethyl 1h Indol 7 Ol

Hypothesized Enzymatic Pathways for Indoleamine Biogenesis

The biosynthesis of 3-(2-aminoethyl)-1H-indol-7-ol is believed to follow a pathway analogous to that of other indoleamines, such as serotonin (B10506). This process is contingent on the presence of specific enzymes and precursor molecules.

Aromatic L-amino acid decarboxylase (AADC) is a crucial enzyme in the biosynthesis of a wide range of monoamine neurotransmitters, including serotonin and dopamine (B1211576). This enzyme facilitates the removal of a carboxyl group from aromatic L-amino acids, a key step in their conversion to biologically active amines. The function of AADC is not limited to a single substrate; it can act on several different aromatic amino acids, including 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin, and L-DOPA, the precursor to dopamine.

The catalytic activity of AADC is fundamental to the production of indoleamines. In the context of this compound, it is hypothesized that AADC would act on a 7-hydroxylated tryptophan precursor. This reaction would be the final step in the synthesis of 7-hydroxy-tryptamine, mirroring its role in the production of serotonin from 5-HTP. The broad substrate specificity of AADC makes it a plausible candidate for this enzymatic conversion.

The formation of this compound is contingent on the availability of its direct precursor, 7-hydroxy-L-tryptophan. The presence of this specific hydroxylated tryptophan analogue is the rate-limiting factor in the potential endogenous synthesis of 7-hydroxy-tryptamine. While the primary metabolic pathway of tryptophan involves its conversion to 5-hydroxytryptophan by tryptophan hydroxylase, the potential for hydroxylation at the 7-position of the indole (B1671886) ring is a key area of investigation.

The specificity of tryptophan hydroxylase isoforms is critical. Tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2) are the enzymes responsible for the 5-hydroxylation of tryptophan. The question of whether these or other hydroxylase enzymes could catalyze 7-hydroxylation remains open. The existence of such a pathway would provide the necessary substrate for AADC to produce this compound.

Comparative Analysis of Biosynthetic Routes with 5-Hydroxytryptamine

The biosynthetic pathway of 5-hydroxytryptamine, commonly known as serotonin, is well-established and serves as a model for the hypothesized synthesis of this compound.

| Feature | Biosynthesis of 5-Hydroxytryptamine (Serotonin) | Hypothesized Biosynthesis of this compound |

| Starting Precursor | L-Tryptophan | L-Tryptophan |

| First Enzymatic Step | Hydroxylation at the 5-position of the indole ring | Hydroxylation at the 7-position of the indole ring |

| Enzyme for First Step | Tryptophan Hydroxylase (TPH1 or TPH2) | A currently unidentified or non-specific hydroxylase |

| Intermediate Product | 5-Hydroxy-L-tryptophan (5-HTP) | 7-Hydroxy-L-tryptophan |

| Second Enzymatic Step | Decarboxylation of the amino acid side chain | Decarboxylation of the amino acid side chain |

| Enzyme for Second Step | Aromatic L-Amino Acid Decarboxylase (AADC) | Aromatic L-Amino Acid Decarboxylase (AADC) |

| Final Product | 5-Hydroxytryptamine (Serotonin) | This compound (7-Hydroxy-tryptamine) |

The primary distinction between the two pathways lies in the initial hydroxylation step. While the 5-hydroxylation of tryptophan is a well-documented and specific enzymatic reaction, the 7-hydroxylation is not as clearly defined. The subsequent decarboxylation step, however, is thought to be carried out by the same enzyme, AADC, owing to its broad substrate acceptance. This comparison highlights the plausibility of the hypothesized pathway for this compound formation while underscoring the need for further research to identify the specific enzymes responsible for the initial 7-hydroxylation of tryptophan.

Molecular Interactions and Receptor Pharmacology of 3 2 Aminoethyl 1h Indol 7 Ol

Investigation of Binding Profiles and Functional Efficacy at Serotonin (B10506) Receptors

The interaction of 7-hydroxytryptamine with serotonin receptors is complex, with its affinity and efficacy varying significantly across different receptor subtypes. This differential interaction is a key aspect of its pharmacological profile and is heavily influenced by its chemical structure, particularly the position of the hydroxyl group on the indole (B1671886) ring.

The family of 5-HT receptors is vast, encompassing seven distinct classes (5-HT1 to 5-HT7), many of which have multiple subtypes. sigmaaldrich.com These receptors are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. nih.govwikipedia.orgbionity.com The affinity and efficacy of tryptamine (B22526) derivatives like 7-HT are determined by their ability to bind to and activate these receptors.

Research into the structure-activity relationships of tryptamine analogs has revealed that the position of substituents on the indole nucleus is a critical determinant of their activity at serotonin receptors. For instance, studies on dorsal raphe serotonergic neurons, which possess S2 autoreceptors (now known to be primarily 5-HT1A receptors), have shown a clear preference for substituents at the 5-position of the indole ring. jneurosci.org Compounds with hydroxy or methoxy (B1213986) groups at the 5-position are significantly more potent than their 4- or 6-substituted counterparts. jneurosci.org This suggests that the 5-position is crucial for optimal interaction with this receptor subtype.

Conversely, substitution at the 7-position, as seen in 7-hydroxytryptamine, can lead to a marked decrease in activity at certain receptors. For example, the addition of a methyl group at the 7-position of the potent agonist 5-methoxy-N,N-dimethyltryptamine significantly reduces its activity. jneurosci.org This highlights the steric and electronic constraints of the receptor binding pocket.

While specific binding data for 7-hydroxytryptamine across all 5-HT receptor subtypes is not extensively detailed in the provided context, the general principles of structure-activity relationships for tryptamines provide a framework for understanding its likely interactions. The hydroxyl group at the 7-position would be expected to confer a unique binding profile compared to its 5-hydroxy isomer, serotonin.

Table 1: General Structure-Activity Rules for Tryptamine Analogs at Serotonin Receptors

| Ring Position of Hydroxy/Methoxy Group | Relative Activity |

| 5-position | High |

| 4-position | Intermediate |

| 6-position | Low |

| 7-position | Generally Low/Reduced |

This table is a generalized representation based on available structure-activity relationship studies and may not reflect the specific activity of 7-hydroxytryptamine at all receptor subtypes.

The placement of a hydroxyl group at the 7-position of the tryptamine core introduces specific steric and electronic properties that influence its interaction with serotonin receptors. SAR studies have consistently demonstrated that modifications at this position can have a profound impact on binding affinity and functional activity.

In the context of 5-HT2A receptors, for example, while halogen substituents at the 7-position are tolerated, alkyl substituents at this position have a negative effect on potency. mdpi.com This suggests that the size and nature of the substituent at the 7-position are critical. The hydroxyl group of 7-HT, being relatively small, might be better accommodated than a bulkier alkyl group, but its electronic properties will also play a significant role in receptor interaction.

Furthermore, studies on serotonin autoreceptors have shown that substitution at the 7-position strongly decreases binding. jneurosci.org This indicates that for certain receptor subtypes, the 7-position may be part of a "forbidden" region where substitution leads to a loss of affinity. This could be due to steric hindrance, unfavorable electronic interactions, or an inability to form key hydrogen bonds that are essential for high-affinity binding of the endogenous ligand, serotonin.

The endogenous ligand for the 5-HT7 receptor, as with other serotonin receptors, is 5-hydroxytryptamine (serotonin). wikipedia.orgwikipedia.org It is crucial to distinguish this from 7-hydroxytryptamine. Although both are tryptamine derivatives, the difference in the position of the hydroxyl group leads to distinct pharmacological profiles.

The 5-HT7 receptor is a GPCR that is positively coupled to adenylyl cyclase through Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgfrontiersin.orgnih.gov It is expressed in various regions of the brain, including the thalamus, hypothalamus, hippocampus, and cortex, and is involved in regulating processes such as mood, sleep, learning, and memory. wikipedia.orgnih.gov

While serotonin is the natural ligand, the 5-HT7 receptor can be activated by other tryptamine derivatives. Given the structural similarity, it is plausible that 7-hydroxytryptamine could interact with the 5-HT7 receptor. However, based on the general principles of SAR for tryptamines, it is likely that its affinity and/or efficacy would be different from that of serotonin. The specific nature of this interaction—whether 7-HT acts as an agonist, partial agonist, or antagonist at the 5-HT7 receptor—would require dedicated pharmacological studies. The existing literature does not provide a definitive characterization of 7-hydroxytryptamine's activity at the 5-HT7 receptor but acknowledges the potential for interaction due to the shared indoleamine structure.

Analysis of Downstream Signal Transduction Pathways Initiated by Indoleamine Receptor Activation

The activation of serotonin receptors by ligands such as 7-hydroxytryptamine initiates a cascade of intracellular events known as signal transduction. These pathways ultimately mediate the physiological and behavioral effects of the ligand. The specific pathways activated depend on the receptor subtype and the G-protein to which it couples.

Serotonin receptors are coupled to a variety of G-proteins, which are heterotrimeric proteins consisting of α, β, and γ subunits. springermedizin.de The α subunit is responsible for the primary signaling function and is classified into several families, including Gs, Gi/o, Gq/11, and G12/13.

Gs-coupled receptors: The 5-HT4, 5-HT6, and 5-HT7 receptors primarily couple to Gs proteins. nih.govcreative-diagnostics.com Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the production of the second messenger cAMP. wikipedia.orgfrontiersin.org The 5-HT7 receptor, in particular, has been shown to be positively linked to adenylyl cyclase via the Gs protein. frontiersin.orgbiologists.com

Gi/o-coupled receptors: The 5-HT1 receptor family couples to Gi/o proteins. biologists.comacnp.org Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This is the mechanism by which 5-HT1A autoreceptors in the dorsal raphe nucleus mediate their inhibitory effects. acnp.org

G12-coupled receptors: The 5-HT7 receptor has also been shown to couple to the G12 protein. nih.govresearchgate.net This coupling activates small GTPases of the Rho family, which are involved in regulating the cytoskeleton and neurite outgrowth. nih.govresearchgate.netmdpi.com

Table 2: G-Protein Coupling of Major Serotonin Receptor Families

| Receptor Family | Primary G-Protein Coupling |

| 5-HT1 | Gi/o |

| 5-HT2 | Gq/11 |

| 5-HT4 | Gs |

| 5-HT6 | Gs |

| 5-HT7 | Gs, G12 |

This table provides a simplified overview of the primary G-protein coupling for each receptor family.

The activation of G-proteins by indoleamine receptors leads to the modulation of various intracellular second messenger systems, which then propagate the signal within the cell.

Cyclic AMP (cAMP): As mentioned, receptors coupled to Gs proteins, such as the 5-HT7 receptor, increase intracellular cAMP levels. wikipedia.orgfrontiersin.org Conversely, Gi/o-coupled receptors, like the 5-HT1A receptor, decrease cAMP levels. acnp.org cAMP goes on to activate other downstream effectors, most notably protein kinase A (PKA). creative-diagnostics.comresearchgate.net

Extracellular Signal-Regulated Kinases (ERK) and Mitogen-Activated Protein Kinase (MAPK): The activation of serotonin receptors can also lead to the phosphorylation and activation of ERK, which is a key component of the MAPK signaling cascade. The 5-HT7 receptor has been shown to activate ERK, a process that may be important for its effects on hippocampal function. nih.govashpublications.org This activation can be mediated through various pathways, including those involving Ras G-proteins. nih.gov The ERK/MAPK pathway is a crucial regulator of many cellular processes, including gene expression, cell proliferation, and synaptic plasticity.

Interactions with Neurotransmitter Transporter Proteins

The compound 3-(2-aminoethyl)-1H-indol-7-ol, also known as 7-hydroxytryptamine (7-HT), is a structural isomer of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Its interactions with monoamine transporters, which are critical for regulating neurotransmitter signaling, are a key aspect of its pharmacological profile. These transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are members of the Na+/Cl−-dependent solute carrier 6 (SLC6) family of proteins. They are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Research has established that this compound interacts with the serotonin transporter (SERT). As an analogue of serotonin, it is recognized by the transporter. Studies utilizing species variants of SERT have been instrumental in defining the structural determinants for ligand recognition. psu.edu

In a key study investigating the interaction of various tryptamine derivatives with human SERT (hSERT) and Drosophila melanogaster SERT (dSERT), 7-hydroxytryptamine was included among the tested compounds. psu.edu The study aimed to identify regions of the transporter that determine the differential recognition of substituted tryptamines by measuring the inhibition of [³H]5-HT transport. The results demonstrated that substitutions at the 4 and 7 positions of the indole ring significantly influence potency at hSERT. psu.edu

While the precise inhibitory constant (Ki) for 7-hydroxytryptamine was not detailed in the available literature, the study provided Ki values for other closely related tryptamine derivatives, which helps to contextualize its potential potency. For instance, the study established a rank order of potency for several compounds at the human serotonin transporter. psu.edu This research highlights that the region around transmembrane domain I of the transporter is crucial for the species-selective recognition of tryptamine analogues. psu.edu The findings suggest that 7-hydroxytryptamine acts as a substrate and competitive inhibitor at SERT, consistent with its structural similarity to serotonin.

| Compound | Ki (μM) |

|---|---|

| 7-Methyltryptamine | 0.23 ± 0.05 |

| 7-Benzyloxytryptamine | 1.33 ± 0.08 |

| 4-Hydroxytryptamine | 13.1 ± 0.08 |

| 5-Methoxy-N-isopropyltryptamine | 69.2 ± 6.4 |

| 5-Hydroxytryptamine (Serotonin) | 0.82 ± 0.09 |

Data sourced from Adkins et al. (2001). The table shows the mean ± S.E.M. from at least three independent experiments. psu.edu

The potential for this compound to interact with other key monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET), is of pharmacological interest due to the structural similarities among these transporters. nih.govpsu.edu These transporters are closely related to SERT and are part of the same SLC6 gene family, sharing significant sequence and structural homology. psu.edu

Despite this, specific data from radioligand binding assays or functional uptake inhibition studies detailing the affinity (Ki) or potency (IC₅₀) of this compound at DAT and NET are not extensively reported in the scientific literature. While some dihydroxylated tryptamine derivatives, such as 5,6-DHT and 5,7-DHT, are known to have affinity for both SERT and catecholamine transporters (DAT and NET), this cross-reactivity is not universal among tryptamine derivatives. psu.edu Therefore, without direct experimental evidence, the interaction profile of this compound at DAT and NET remains speculative. Further research is required to determine whether it acts as a selective SERT ligand or if it possesses a broader spectrum of activity that includes the dopamine and norepinephrine transporters.

Neurobiological and Physiological Research on Indoleamines with Relevance to 3 2 Aminoethyl 1h Indol 7 Ol

Studies on Neuronal Connectivity and Plasticity within Serotonergic Systems

The brain's intricate network of neurons is in a constant state of flux, a phenomenon known as neural plasticity. Serotonergic systems are key regulators of this plasticity, influencing how neurons connect and communicate with one another.

Modulation of Neurite Outgrowth and Dendritic Spine Dynamics by Indoleamines

Indoleamines, particularly serotonin (B10506), play a significant role in shaping the physical structure of neurons by modulating the growth of neurites (axons and dendrites) and the dynamics of dendritic spines, the primary sites of excitatory synapses. frontiersin.orguchile.clnih.gov

Research has shown that serotonin can either promote or inhibit neurite outgrowth depending on the specific receptor subtype that is activated. For instance, activation of the 5-HT1A and 5-HT7 receptors has been demonstrated to promote secondary neurite outgrowth in cultured hippocampal neurons. uchile.clnih.gov Conversely, activation of 5-HTR2C, 5-HTR5A, and 5-HTR7 has been found to suppress the growth of retinal ganglion cell neurites. arvojournals.org This highlights the complex and often opposing roles that different serotonin receptors play in neuronal development. Furthermore, studies have indicated that serotonin can induce growth cone collapse, an essential process in axon guidance, which can be blocked by serotonin receptor antagonists. jneurosci.org

Dendritic spine dynamics are also heavily influenced by serotonin. Activation of 5-HT2A receptors, for example, can lead to a transient increase in the size of dendritic spines in cortical pyramidal neurons through a kalirin-7-dependent mechanism. nih.gov Additionally, stimulation of the 5-HT7 receptor has been shown to increase the formation of dendritic spines in the hippocampus. mdpi.com Chronic activation of the 5-HT7 receptor promotes the formation of dendritic spines and facilitates the creation of new synapses in postnatal cortical and striatal neurons. researchgate.net

| Indoleamine/Receptor | Effect on Neurite Outgrowth | Effect on Dendritic Spine Dynamics | Key Mediators |

|---|---|---|---|

| Serotonin (5-HT) via 5-HT1A | Promotes secondary neurite outgrowth. uchile.clnih.gov | No direct data found | G-protein-coupled signaling uchile.cl |

| Serotonin (5-HT) via 5-HT2A | No direct data found | Induces transient increase in spine size. nih.gov | Kalirin-7, PAK nih.gov |

| Serotonin (5-HT) via 5-HT7 | Promotes secondary neurite outgrowth; uchile.clnih.gov can also suppress neurite growth in specific cell types. arvojournals.org | Increases spine formation and density. mdpi.comresearchgate.net | ERK, Cdk5 nih.gov |

Impact on Synaptogenesis and Neural Circuit Wiring

Synaptogenesis, the formation of synapses, is a fundamental process in the development of the nervous system, and indoleamines are crucial for its proper execution. Serotonin signaling is essential for the correct wiring of neural circuits, and disruptions in this signaling during development can lead to long-lasting changes in brain connectivity. frontiersin.orgnih.gov

Studies have demonstrated that serotonin acts as a guidance cue for axons during development, with different concentrations of serotonin attracting or repelling neuronal growth cones. utas.edu.au This process is mediated by different serotonin receptors, with low concentrations acting through the 5-HT2a receptor to attract growth cones and high concentrations acting through the 5-HT1b receptor to repel them. utas.edu.au This bidirectional guidance is critical for shaping the formation of neuronal circuits. utas.edu.au Furthermore, research in mice has identified a specific gene, Pcdhac2, that is essential for the proper, non-entangled branching of serotonin-releasing neurons throughout the brain. columbia.edu The absence of this gene leads to a haphazard distribution of serotonin and has been linked to depression-like behaviors in mice. columbia.edu

The timing of birth and the associated changes in serotonin levels have also been shown to impact the plasticity of thalamocortical axon targeting and the formation of cortical area boundaries. pnas.org This underscores the critical role of serotonin in the precise wiring of the brain during perinatal development.

Investigation of Roles in Specific Neural Circuit Functions

Indoleamines are not only involved in the structural development of the brain but also play a vital role in the ongoing function of neural circuits. They modulate the release of other neurotransmitters and are key components of the mechanisms underlying synaptic plasticity.

Regulation of Other Neurotransmitter Release (e.g., Glutamate (B1630785), GABA, Dopamine (B1211576), Acetylcholine)

Glutamate and GABA: Serotonin can either inhibit or facilitate the release of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively. nih.gov For instance, activation of presynaptic 5-HT1A and 5-HT1B receptors generally inhibits the release of both glutamate and GABA. nih.gov In contrast, 5-HT2A and 5-HT3 receptors can stimulate their release. nih.gov Serotonergic neurons themselves can co-release glutamate, and this co-transmission plays a significant role in behavioral output, with different frequencies of stimulation favoring the release of either serotonin or glutamate. grantome.comacs.orgjneurosci.org

Dopamine: The interplay between serotonin and dopamine is complex and crucial for reward processing and motivation. frontiersin.org Serotonin can inhibit dopamine production, meaning that low serotonin levels may lead to an overproduction of dopamine and associated impulsive behaviors. bodybyaim360.com Conversely, direct stimulation of certain serotonin neurons can induce rewarding effects comparable to direct stimulation of dopamine-producing areas. frontiersin.org

Acetylcholine (B1216132): Serotonin generally has an inhibitory effect on acetylcholine release in various brain regions, including the striatum and hippocampus. nih.govnih.govresearchgate.net This inhibition is often mediated by presynaptic 5-HT1B receptors located on cholinergic terminals. nih.govnih.gov However, in the cortex, serotonin can also modulate acetylcholine release through 5-HT3 receptors. psu.edu

| Serotonin Receptor | Effect on Glutamate Release | Effect on GABA Release | Effect on Dopamine Release | Effect on Acetylcholine Release |

|---|---|---|---|---|

| 5-HT1A | Inhibitory nih.gov | Inhibitory nih.gov | Modulatory | No direct effect psu.edu |

| 5-HT1B | Inhibitory nih.gov | Inhibitory nih.gov | Modulatory | Inhibitory nih.govresearchgate.net |

| 5-HT2A | Can increase or decrease release nih.gov | Stimulatory nih.gov | Modulatory | Facilitatory (indirectly) nih.gov |

| 5-HT2C | No direct data found | Enhances release biorxiv.org | Modulatory | No direct data found |

| 5-HT3 | Stimulatory nih.gov | Stimulatory nih.gov | Modulatory | Inhibitory (in cortex) psu.edu |

Contribution to Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation (LTP), Long-Term Depression (LTD))

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Serotonin is a key modulator of the two main forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).

Serotonin's influence on LTP and LTD is highly dependent on the specific brain region and the serotonin receptor subtype involved. In the hippocampus, for example, increased serotonin levels can suppress LTP at the CA3-CA1 synapse, suggesting that while serotonin may not be essential for LTP induction, high levels can interfere with its expression. le.ac.uk Conversely, serotonin can inhibit the induction of LTP at other hippocampal synapses. nih.gov In the prefrontal cortex, serotonin facilitates the induction of LTD through the activation of 5-HT2A/C receptors. nih.gov Similarly, in the striatum, serotonin induces LTD at corticostriatal synapses via 5-HT1b receptors. jneurosci.orgnih.gov This form of LTD is presynaptically expressed and involves a decrease in the probability of glutamate release. jneurosci.org

Exploration of Involvement in Neurodevelopmental Processes and Associated Preclinical Models

The influence of indoleamines, particularly serotonin, is critical during neurodevelopment. Alterations in serotonin signaling during early life can have profound and lasting effects on brain function and behavior, and have been implicated in various neurodevelopmental disorders. nih.govnih.gov

Preclinical animal models have been invaluable in understanding the consequences of disrupted serotonin signaling. cambridge.org For example, mice with altered serotonin transporter function from an early age exhibit different phenotypes compared to those with disruptions in adulthood, highlighting the developmental importance of this system. cambridge.org Animal models of autism spectrum disorder (ASD) have shown that enhancing serotonin signaling can reverse social deficits. bohrium.com These findings from preclinical models underscore the critical role of a properly functioning serotonergic system for healthy brain development and suggest that compounds that interact with this system could have significant effects on neurodevelopmental trajectories.

Comparative Research in Preclinical Animal Models Utilizing Indoleamine Modulators

Preclinical research using animal models is crucial for dissecting the distinct neurobiological and physiological effects of various indoleamine modulators. By comparing these compounds, researchers can elucidate specific structure-activity relationships and mechanisms of action. This comparative approach provides a foundational framework for understanding the potential properties of related molecules, such as 3-(2-aminoethyl)-1H-indol-7-ol, by examining the effects of its structural analogs.

Comparative Behavioral Effects

Animal models allow for the controlled investigation of behavioral responses to different indoleamines. Key comparisons have been made between various tryptamines and ergolines, revealing both shared and unique behavioral profiles.

One of the most well-characterized behavioral responses to serotonergic psychedelics in rodents is the head-twitch response (HTR), which is primarily mediated by the 5-HT2A receptor. nih.gov Studies comparing 5-MeO-DMT and psilocybin in mice have shown that while both compounds induce a dose-dependent increase in HTR, the response elicited by 5-MeO-DMT is significantly shorter in duration. nih.govbiorxiv.org This aligns with the known shorter duration of action of 5-MeO-DMT in humans and highlights how preclinical models can capture key pharmacokinetic and pharmacodynamic differences. nih.govpsypost.org

Another important behavioral domain is social interaction. In mouse models, repeated administration of LSD was found to enhance social behaviors, an effect mediated by the 5-HT2A and AMPA receptors in the medial prefrontal cortex (mPFC). mdpi.compnas.orgpnas.orgnih.gov This prosocial effect was dependent on the integrity of mTORC1 signaling specifically within excitatory neurons. pnas.orgnih.gov Conversely, both 5-MeO-DMT and psilocybin have been shown to substantially suppress the production of social ultrasonic vocalizations in mice during mating behavior, indicating a more complex or context-dependent role for tryptamines in modulating social responses. nih.govbiorxiv.orgpsypost.org

Preclinical models of psychiatric conditions, such as alcohol use disorder (AUD), have also been employed for comparative studies. In a rat model investigating relapse-like drinking, neither high doses of psilocybin nor LSD produced long-lasting effects on reducing alcohol consumption after a period of deprivation. nih.govresearchgate.netnih.gov Only a sub-chronic treatment with psilocybin showed a short-lasting anti-relapse effect, suggesting that the therapeutic potential observed in human trials for AUD may not be fully captured by this specific animal model or may depend on different mechanisms. nih.govresearchgate.net

Comparative studies on DMT and its hydroxylated analogue, 6-hydroxy-DMT (a positional isomer of the target compound), reveal significant differences in potency. In various animal models, 6-hydroxy-DMT was found to be considerably less potent than DMT in producing behavioral effects. Specifically, it was at least three times less potent in rats and monkeys, and over ten times less potent in cats. wikipedia.org This reduced activity is thought to be due to its increased hydrophilicity, which limits its ability to cross the blood-brain barrier, a factor that is also relevant for other hydroxylated tryptamines like bufotenin and psilocin. wikipedia.org

| Compound | Animal Model | Behavioral Assay | Key Findings | Citations |

|---|---|---|---|---|

| 5-MeO-DMT | Mouse | Head-Twitch Response (HTR) | Induces HTR, but with a shorter duration compared to psilocybin. | nih.gov, biorxiv.org |

| Psilocybin | Mouse | Head-Twitch Response (HTR) | Induces a longer-lasting HTR compared to 5-MeO-DMT. | nih.gov, biorxiv.org |

| LSD | Mouse | Social Interaction | Repeated administration enhances social interaction via mPFC 5-HT2A/AMPA/mTORC1 signaling. | mdpi.com, pnas.org, pnas.org, jpn.ca, nih.gov |

| 5-MeO-DMT & Psilocybin | Mouse | Social Ultrasonic Vocalizations | Suppresses production of social vocalizations during mating behavior. | nih.gov, psypost.org |

| Psilocybin & LSD | Rat | Alcohol Deprivation Effect (Relapse Model) | No long-lasting effect on relapse-like drinking behavior. | nih.gov, researchgate.net, nih.gov |

| 6-OH-DMT | Rat, Cat, Monkey | General Behavioral Effects | Significantly less potent (3 to >10-fold) compared to DMT. | wikipedia.org |

Comparative Effects on Neuroplasticity

Indoleamine modulators are increasingly recognized for their ability to promote neural plasticity, which is believed to underpin their potential for long-lasting therapeutic effects. Comparative preclinical studies have begun to uncover how different compounds uniquely influence the structure and function of neurons.

Using advanced imaging techniques like longitudinal two-photon microscopy in mice, researchers have directly compared the effects of 5-MeO-DMT and psilocybin on the dendritic spines of neurons in the medial frontal cortex. nih.govpsypost.org Both compounds were found to produce a significant and long-lasting increase in the density of these spines, which persisted for at least a month after a single administration. nih.govpsypost.orgresearchgate.net However, the study revealed a key difference: while psilocybin also increased the size of the dendritic spines, 5-MeO-DMT did not. nih.govbiorxiv.orgresearchgate.net This suggests that while both tryptamines promote the formation of new synaptic connections, they may differ in their ability to influence the strength and maturity of these synapses.

Further studies on DMT and LSD have also shown that they promote neuritogenesis and spinogenesis in cortical neurons. nih.gov For instance, both compounds increased the number and length of dendrites in cultured rat cortical neurons. nih.gov In vivo, DMT administration in rats led to an increased density of dendritic spines in the prefrontal cortex. mdpi.com Similarly, repeated LSD administration in mice was shown to increase spinogenesis in the prefrontal cortex, paralleling its effects on synaptic strength. jpn.ca

Beyond structural plasticity, indoleamines also impact neurogenesis. A single administration of 5-MeO-DMT in mice was shown to stimulate the proliferation and survival of newborn neurons in the dentate gyrus of the hippocampus. nih.gov The compound also promoted more complex dendritic morphology and influenced the functional maturation of these new neurons. nih.gov These findings highlight that different indoleamines can induce various forms of neuroplasticity, from the formation of new synapses to the birth of new neurons, providing multiple avenues through which they may exert sustained effects on brain function.

| Compound | Animal Model / System | Brain Region | Plasticity Measure | Key Findings | Citations |

|---|---|---|---|---|---|

| 5-MeO-DMT | Mouse | Medial Frontal Cortex | Dendritic Spines | Increases spine density (formation) but does not affect spine size. | nih.gov, biorxiv.org, psypost.org, researchgate.net |

| Psilocybin | Mouse | Medial Frontal Cortex | Dendritic Spines | Increases both spine density and spine size. | nih.gov, psypost.org |

| 5-MeO-DMT | Mouse | Hippocampus (Dentate Gyrus) | Neurogenesis | Stimulates proliferation, survival, and maturation of new neurons. | nih.gov |

| DMT | Rat (in vitro/in vivo) | Prefrontal Cortex | Dendritic Spines / Neuritogenesis | Increases dendritic complexity and spine density. | nih.gov, mdpi.com |

| LSD | Rat (in vitro) / Mouse (in vivo) | Prefrontal Cortex | Dendritic Spines / Neuritogenesis | Increases dendritic complexity and spinogenesis. | jpn.ca, nih.gov |

Future Research Directions and Unanswered Questions Regarding 3 2 Aminoethyl 1h Indol 7 Ol

Delineation of Unique Endogenous Roles and Metabolic Pathways for 7-Hydroxytryptamine

A primary unanswered question is whether 7-hydroxytryptamine is endogenously produced in significant quantities in mammalian systems and what its specific physiological roles might be. While the metabolic pathways of tryptophan, the precursor to all tryptamines, are well-documented, the specific enzymatic processes leading to 7-HT are not clearly defined.

Metabolic Pathways: The biosynthesis of serotonin (B10506) from tryptophan involves two key enzymes: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). mdpi.comresearchgate.netmhmedical.com TPH exists in two isoforms: TPH1, found predominantly in peripheral tissues like the gut, and TPH2, located in the central nervous system. mdpi.comresearchgate.net This enzyme is the rate-limiting step in serotonin synthesis, converting L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). mdpi.com Subsequently, AADC converts 5-HTP to 5-HT. mdpi.com The degradation of serotonin is primarily carried out by monoamine oxidase (MAO), which converts it to 5-hydroxyindoleacetic acid (5-HIAA). nih.govresearchgate.net

Future research must investigate whether TPH enzymes can hydroxylate the tryptophan ring at the 7-position to create 7-hydroxytryptophan, which could then be decarboxylated to 7-HT. It is conceivable that under specific physiological or pathological conditions, the substrate specificity of TPH could be altered, or that another, as-yet-unidentified, hydroxylase is responsible for this conversion. Studies have successfully synthesized 7-hydroxytryptophan to explore its potential as a chemotherapeutic agent, demonstrating that it can be metabolized in situ by tryptophan hydroxylase to the toxin 5,7-dihydroxytryptamine in serotonin-producing tumor cells. nih.gov This suggests that the enzymatic machinery to process a 7-hydroxyindole exists, but its natural occurrence and metabolic fate are unknown.

Endogenous Roles: If 7-HT is indeed an endogenous molecule, its functions are completely unknown and require thorough investigation. Research on serotonin has revealed its extensive roles in regulating mood, appetite, gut motility, and metabolism. mdpi.comnih.gov Future studies should explore whether 7-HT has distinct or overlapping functions. Does it act as a neurotransmitter or a signaling molecule in the periphery? Does it modulate the well-established serotonergic system, perhaps by competing for receptors or transporters? Answering these questions is fundamental to understanding the complete scope of indoleamine biology.

Development of Highly Selective Pharmacological Tools for 7-Hydroxytryptamine

Progress in understanding the function of any endogenous molecule is critically dependent on the availability of selective pharmacological tools to probe its interactions. For 7-HT, such tools are virtually nonexistent. The development of ligands—agonists, antagonists, and inverse agonists—that are highly selective for the putative receptors of 7-HT over other serotonin receptor subtypes is a crucial next step.

The serotonin receptor family is vast, with 14 identified mammalian subtypes grouped into seven families (5-HT1 through 5-HT7). mhmedical.commhmedical.com The development of subtype-selective drugs for these receptors has been instrumental in modern pharmacology. mhmedical.commhmedical.com A similar effort is required for 7-HT. This involves:

Receptor Identification: First, the primary molecular targets of 7-HT must be identified. It may interact with one or more of the known 5-HT receptors with a unique affinity profile, or it may have its own, currently unknown, receptor.

High-Throughput Screening: Once a target is identified, screening of large chemical libraries can identify initial hit compounds.

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts would then be needed to optimize these hits into potent and highly selective tool compounds. For instance, research has been conducted on designing novel 3-(2-(aminoethyl)-indol-4-ol derivatives to act as selective 5-HT2C agonists. A similar targeted design approach could be applied to 7-HT.

Without these selective tools, distinguishing the specific effects of 7-HT from the broader, powerful effects of the serotonergic system will be impossible.

Advanced Neuroimaging Techniques for Mapping Potential 7-Hydroxytryptamine Systems In Vivo

Should endogenous 7-HT systems exist, visualizing their location and activity in the living brain is essential. Advanced neuroimaging techniques offer a powerful, non-invasive window into brain function and could be adapted to study 7-HT.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques are among the most popular methods for studying hydroxytryptamine receptors in vivo. bioimagingtech.com They rely on the development of a radiolabeled ligand (a "radiotracer") that can cross the blood-brain barrier and bind specifically to the target receptor. The development of a selective PET or SPECT ligand for 7-HT binding sites would allow for the first-ever mapping of their density and distribution in the human brain. This would be invaluable for understanding their potential role in neurological and psychiatric disorders.

Ultra-High-Field Magnetic Resonance Imaging (UHF-MRI): MRI scanners operating at high field strengths, such as 7-Tesla (7T), provide exceptional spatial resolution and signal-to-noise ratio. nih.govnih.govamegroups.org This allows for detailed visualization of small brain structures and their functional connectivity. nih.gov While MRI does not directly measure neurotransmitter systems, functional MRI (fMRI) at 7T could be used to map the brain circuits that are activated or deactivated by a selective 7-HT agonist or antagonist. nih.gov This would provide crucial information about the functional neuroanatomy of the 7-HT system.

The combination of a selective PET tracer to identify the location of 7-HT receptors and UHF-fMRI to map the functional consequences of their activation would represent a powerful strategy for elucidating the role of this compound in the brain.

Exploration of Non-Canonical Indoleamine Signaling Mechanisms and Novel Receptor Interactions

The known serotonin receptors primarily signal through G-protein-coupled pathways. For example, the 5-HT7 receptor is coupled to a Gs-protein, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). wikipedia.orgnih.gov This canonical signaling cascade is a hallmark of many 5-HT receptors. nih.gov However, future research should consider the possibility that 7-HT engages in non-canonical signaling.

Non-Canonical Pathways: This could involve signaling pathways that are independent of G-proteins or that involve different downstream effectors. For example, some G protein-coupled receptors (GPCRs) can signal through β-arrestin pathways or activate small GTPases. The 5-HT7 receptor itself has been shown to couple to G12-proteins to activate the Rho family of GTPases. nih.gov Furthermore, research into the broader field of indoleamine metabolism has highlighted the role of non-canonical NF-κB signaling in regulating the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan catabolism. nih.govoup.comnih.gov This illustrates that indoleamine-related pathways can involve complex, non-traditional signaling cascades. Exploring whether 7-HT activates such pathways is a critical research avenue.

Novel Receptor Interactions: Another area for exploration is the potential for 7-HT to mediate its effects through novel interactions between receptors. Crosstalk and the formation of heterodimers between different receptor subtypes are emerging concepts in pharmacology. For instance, functional crosstalk and heterodimerization between the 5-HT1A and 5-HT7 receptors have been reported, which alters their signaling properties. nih.gov It is plausible that 7-HT could act as a biased agonist, preferentially activating one pathway over another at a given receptor, or that it could modulate the function of one receptor by binding to another in a heterodimeric complex. These more complex modes of action represent an exciting and unexplored frontier in the study of 3-(2-aminoethyl)-1H-indol-7-ol.

Q & A

Basic: What are the optimal synthetic routes for 3-(2-aminoethyl)-1H-indol-7-ol, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, and describe the use of CuI in PEG-400:DMF solvent systems under nitrogen protection, achieving ~30–35% yields for analogous indole-triazole hybrids . Key optimization strategies include:

- Catalyst Loading : Increasing CuI to 1.5–2.0 equivalents improves regioselectivity but may require post-reaction purification to remove excess copper.

- Solvent Choice : PEG-400:DMF (2:1) enhances solubility of azide intermediates while stabilizing reactive intermediates.

- Workup : Sequential extraction with ethyl acetate and drying over Na₂SO₄ minimizes side-product formation.

- Purification : Flash column chromatography (70:30 EtOAc:hexanes) or recrystallization in hot EtOAC is recommended for isolating pure crystalline products .

Basic: How should researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer:

Comprehensive characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns. For example, indolic NH protons typically resonate at δ 10.8–11.2 ppm, while ethylamine protons appear as triplets at δ 3.2–3.5 ppm (J = 7.2–7.5 Hz) .

- Mass Spectrometry : High-resolution FAB-MS or ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 335.15 for triazole derivatives) .

- TLC Monitoring : Use 70:30 EtOAc:hexanes with Rf values ~0.3–0.5 to track reaction progress and confirm homogeneity .

Advanced: How can researchers address instability issues in this compound during storage or experimental use?

Methodological Answer:

highlights that indol-7-ol derivatives are prone to oxidation and hygroscopic degradation. Mitigation strategies include:

- Inert Atmosphere Storage : Store under argon or nitrogen at –20°C in amber vials to prevent photodegradation.

- Salt Formation : Adipate or maleate salts (e.g., serotonin adipate; CAS 16031-83-7) improve stability by reducing hygroscopicity .

- Derivatization : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups enhances stability during synthetic steps .

Advanced: What analytical approaches resolve contradictions in reported toxicity profiles of this compound?

Methodological Answer:

reports variable acute toxicity (e.g., rat oral LD₅₀: 750–1600 mg/kg) and reproductive effects (TDLo: 1.5 mg/kg in mice). To address discrepancies:

- Species-Specific Testing : Conduct parallel assays in rodents (mice, rats) and non-rodents (e.g., zebrafish embryos) to identify interspecies variability.

- Dose-Response Studies : Use log-dose increments (e.g., 0.1, 1, 10, 100 mg/kg) to establish thresholds for behavioral effects (e.g., tremors, ataxia) and organ toxicity.

- Mechanistic Studies : Evaluate serotonin receptor binding affinity (5-HT₁A/₂A) and monoamine oxidase (MAO) inhibition to clarify neuropharmacological interactions .

Advanced: How can computational modeling predict the biological activity of novel this compound analogs?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (PDB IDs: 6WGT for 5-HT₂A, 7E2Z for 5-HT₁B). Focus on hydrogen bonding with Ser159 (5-HT₂A) and π-π stacking with Phe340 .

- QSAR Modeling : Train models on indole derivatives’ logP, polar surface area, and Hammett σ values to predict blood-brain barrier permeability or antioxidant activity (e.g., IC₅₀ for DPPH radical scavenging) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER .

Advanced: What strategies minimize competing reactions (e.g., O- vs. N-alkylation) during functionalization of this compound?

Methodological Answer:

notes competitive O- and N-alkylation during derivatization. To favor specific pathways:

- Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to suppress N-alkylation. For O-alkylation, employ K₂CO₃ in DMF at 60°C .

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro at C4) to deactivate the indolic nitrogen.

- Protection/Deprotection : Temporarily protect the aminoethyl group with Boc anhydride before alkylating the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.